4-Amino-7-chlorocinnoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-7-chlorocinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-4-1-2-5-6(3-4)12-13-8(7(5)11)9(14)15/h1-3H,(H2,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADWGFOQGQMHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NC(=C2N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936518 | |
| Record name | 4-Amino-7-chlorocinnoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161373-47-3 | |
| Record name | 4-Amino-7-chloro-3-cinnolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161373-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-7-chlorocinnoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-chlorocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate, followed by cyclization and subsequent reduction to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-chlorocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cinnoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
4-Amino-7-chlorocinnoline-3-carboxylic acid serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating malaria and cancer.
-
Antimalarial Activity :
- The compound exhibits potent antimalarial properties against Plasmodium falciparum, with derivatives showing IC50 values significantly lower than traditional treatments like chloroquine.
- Table 1: Antimalarial Activity of Derivatives
Compound Strain Type IC50 (nM) Relative Efficacy 7a CQ-S 3.27 1.7-fold vs CQ 15a CQ-R 9.79 10-fold vs CQ 15c CQ-R 11.52 4-fold vs CQ -
Cytotoxicity Against Cancer :
- Studies indicate significant anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB468), outperforming conventional chemotherapeutics.
- Table 2: Cytotoxic Effects on Breast Cancer Cell Lines
Compound Cell Line IC50 (µM) Comparison to CQ N'-(7-chloroquinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB468 X.X More potent Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 Y.Y More potent
Organic Synthesis
The compound is also utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new compounds with desired biological activities.
Structure-Activity Relationship (SAR)
Studies on SAR indicate that modifications to the quinoline scaffold can significantly influence biological activity. For instance, variations in substituents at specific positions can enhance antiplasmodial activity against resistant strains of P. falciparum.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of derivatives of this compound:
- A study published by MDPI highlighted a novel derivative demonstrating a favorable pharmacological profile with enhanced efficacy against malaria while showing a safer metabolic profile compared to existing treatments .
- Another research focused on its anticancer properties revealed that specific derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for future drug development .
Mechanism of Action
The exact mechanism of action of 4-Amino-7-chlorocinnoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Chlorinated Benzoic Acid Derivatives
4-Amino-2-chlorobenzoic acid (CAS 2457-76-3) and 4-Amino-3-chlorobenzoic acid (CAS 2486-71-7) are monocyclic aromatic compounds with amino, chloro, and carboxylic acid groups. Unlike the cinnoline derivative, these lack the fused nitrogen-containing ring system.
- Key Differences: Solubility: Benzoic acid derivatives generally exhibit higher aqueous solubility due to their simpler structure. Applications: These are often intermediates in pharmaceutical synthesis, whereas cinnoline derivatives may have specialized roles in medicinal chemistry due to their heterocyclic framework .
Indole and Quinoline Carboxylic Acid Derivatives
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) and 4-Amino-6-chloroquinoline-3-carboxylic acid (CAS 933740-79-5) are nitrogen-containing heterocycles.
- Structural Comparison: Indole: A bicyclic structure with one nitrogen atom. The chloro and methyl groups in the indole derivative may enhance lipophilicity compared to the cinnoline compound. Quinoline: A fused benzene-pyridine system.
Cephalosporin Derivatives
7-Amino-3-chloro-3-cephem-4-carboxylic acid (preparation methods in ) is a β-lactam antibiotic precursor.
- Functional Groups: Like the cinnoline compound, it contains amino, chloro, and carboxylic acid groups but within a cephem ring system.
- Applications: Used in antibiotic synthesis (e.g., cephalosporins), highlighting the role of chloro and amino groups in modulating biological activity .
Fluorinated Cinnoline Analogs
4-Amino-7-fluorocinnoline-3-carboxylic acid hydrate (CAS 161373-44-0) is structurally identical to the target compound except for fluorine substitution.
- Impact of Halogen : Fluorine’s electronegativity may alter electronic properties and binding affinity in drug-receptor interactions compared to chlorine .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Core Structure |
|---|---|---|---|---|
| 4-Amino-7-chlorocinnoline-3-carboxylic acid | C₉H₆ClN₃O₂ | 231.62 | Not specified | Cinnoline |
| 4-Amino-7-fluorocinnoline-3-carboxylic acid | C₉H₆FN₃O₂ | 215.16 | 161373-44-0 | Cinnoline |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | 209.63 | 16381-48-9 | Indole |
| 4-Amino-6-chloroquinoline-3-carboxylic acid | C₁₀H₇ClN₂O₂ | 222.63 | 933740-79-5 | Quinoline |
| 7-Amino-3-chloro-3-cephem-4-carboxylic acid | C₇H₈ClN₂O₃S | 234.67 | 36923-17-8 | Cephem |
Biological Activity
4-Amino-7-chlorocinnoline-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and efficacy against different biological targets.
This compound is part of a broader class of 4-aminoquinoline derivatives known for their diverse biological activities. The synthesis typically involves the hydrolysis of 4-amino-3-cinnolinecarboxamides, leading to the formation of the corresponding carboxylic acid .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the 4-aminoquinoline scaffold can significantly influence the biological activity of these compounds. For instance, variations in substituents at specific positions on the quinoline ring can enhance antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria .
Antimalarial Activity
Research has demonstrated that this compound exhibits potent antimalarial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum at nanomolar concentrations. For example, certain derivatives demonstrated IC50 values significantly lower than that of chloroquine, indicating enhanced efficacy against resistant strains .
Table 1: Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound | Strain Type | IC50 (nM) | Relative Efficacy |
|---|---|---|---|
| 7a | CQ-S | 3.27 | 1.7-fold vs CQ |
| 15a | CQ-R | 9.79 | 10-fold vs CQ |
| 15c | CQ-R | 11.52 | 4-fold vs CQ |
Cytotoxicity Against Cancer Cell Lines
In addition to its antimalarial properties, this compound has shown promising results in cancer research. Studies investigating its cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB468) revealed that certain derivatives possess significant anticancer activity, outperforming traditional chemotherapeutics like chloroquine .
Table 2: Cytotoxic Effects on Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to CQ |
|---|---|---|---|
| N'-(7-chloroquinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | X.X | More potent |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Y.Y | More potent |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Hemozoin Formation : The compound inhibits the formation of β-hematin, a detoxification process in malaria parasites, leading to the accumulation of toxic heme .
- Cytotoxic Pathways in Cancer Cells : It may induce apoptosis through various pathways, including oxidative stress and modulation of cell cycle regulators .
Case Study 1: Antimalarial Efficacy
In a study conducted by researchers evaluating various derivatives for their antiplasmodial activity, compounds were screened against both CQ-S and CQ-R strains. The results indicated that several derivatives not only matched but exceeded the efficacy of chloroquine, reinforcing their potential as novel antimalarial agents.
Case Study 2: Cancer Cell Line Testing
Another study focused on synthesizing multiple derivatives to assess their cytotoxicity against breast cancer cell lines. The findings suggested that specific modifications to the quinoline structure could lead to enhanced potency against these cancer cells, paving the way for future drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
